molecular formula C18H18N2O3 B2933510 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 33723-35-2

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2933510
CAS No.: 33723-35-2
M. Wt: 310.353
InChI Key: DXJRRGIMNHCHCK-UHFFFAOYSA-N
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Description

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole is a complex organic compound with a molecular weight of 296.33 g/mol . It is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features a methoxyphenyl group and a nitroethyl group attached to the indole core, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

The synthesis of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Chemical Reactions Analysis

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole undergoes several types of chemical reactions, including:

Scientific Research Applications

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing cellular processes such as inflammation and cell proliferation . The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole can be compared with other indole derivatives such as:

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-18(15-5-3-4-6-17(15)19-12)16(11-20(21)22)13-7-9-14(23-2)10-8-13/h3-10,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJRRGIMNHCHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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